1-M-Tolyl-pentan-1-one
Overview
Description
“1-M-Tolyl-pentan-1-one” is also known as "1-(3-methylphenyl)pentan-1-one" . It is a chemical compound with the molecular formula C12H16O . The average mass of this compound is 176.255 Da .
Molecular Structure Analysis
The molecular structure of “1-M-Tolyl-pentan-1-one” consists of a pentanone group attached to a methylphenyl group . The InChI code for this compound is 1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-M-Tolyl-pentan-1-one” include a molecular weight of 176.26 . The compound is a liquid at room temperature . Unfortunately, specific details such as boiling point, melting point, and solubility are not available in the sources I have access to .Scientific Research Applications
Scientific Field: Medicinal Chemistry
Methods of Application: The complex of mesitylcopper and ®-DTBM segphos L 1 may function as effective catalysts for direct enantio-selective production of C–S bonds . Several 1,4-conjugate addition compounds were produced by successfully using a range of electron-rich and deficient α,β-unsaturated thio-amides as electrophilic substrates in toluene at 0 °C .
Results or Outcomes: The synthesis of antidepressant molecules through metal-catalyzed procedures has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression . Approximately 50–60% of people with depression experience substantial improvement when using these medications .
-
Chemical Properties: “1-M-Tolyl-pentan-1-one” is a chemical compound with the molecular formula C12H16O . It has an average mass of 176.255 Da and a monoisotopic mass of 176.120117 Da .
-
Pharmacokinetics: Compounds similar to “1-M-Tolyl-pentan-1-one” are often studied in the field of pharmacokinetics, which is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
-
Medicinal Chemistry: These compounds can also be used in medicinal chemistry for the synthesis of various pharmaceutical drugs .
-
Research Use: “1-M-Tolyl-pentan-1-one” is available for purchase from various chemical suppliers for use in scientific research .
-
Chemical Properties: “1-M-Tolyl-pentan-1-one” is a chemical compound with the molecular formula C12H16O . It has an average mass of 176.255 Da and a monoisotopic mass of 176.120117 Da .
-
Pharmacokinetics: Compounds similar to “1-M-Tolyl-pentan-1-one” are often studied in the field of pharmacokinetics, which is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
-
Medicinal Chemistry: These compounds can also be used in medicinal chemistry for the synthesis of various pharmaceutical drugs .
-
Research Use: “1-M-Tolyl-pentan-1-one” is available for purchase from various chemical suppliers for use in scientific research .
Safety And Hazards
properties
IUPAC Name |
1-(3-methylphenyl)pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUFXWULBFRPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496400 | |
Record name | 1-(3-Methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-M-Tolyl-pentan-1-one | |
CAS RN |
20359-57-3 | |
Record name | 1-(3-Methylphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20359-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.